molecular formula C8H11ClN2O2 B1436781 Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride CAS No. 1417348-75-4

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride

Cat. No. B1436781
M. Wt: 202.64 g/mol
InChI Key: IZLQIRQISBAZQM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride, also known as Ethyl 2-hydroxynicotinimidate hydrochloride, is an organic compound with the molecular formula C8H11ClN2O2 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride were not found, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against acetylcholinesterase enzyme . The synthesis of these compounds involved the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H10N2O2.ClH/c1-2-12-7(9)6-4-3-5-10-8(6)11;/h3-5,9H,2H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride is 202.64 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride is involved in various chemical reactions leading to the formation of complex organic compounds. For instance, it undergoes recyclization with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other derivatives depending on reactant ratios (Britsun et al., 2009). Additionally, it has been used in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials (Zupančič et al., 2009).

Crystallography and Material Science

This chemical also plays a role in crystallography studies. For instance, the crystal growth of related compounds in ethanol has been studied, which contributes to the understanding of molecular structures and interactions (Gao & Long, 2021).

Development of Antimicrobial Agents

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride derivatives have been explored for their potential in creating antimicrobial agents. For example, novel compounds prepared using this chemical have shown significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Textile Industry Applications

In the textile industry, derivatives of this chemical have been used to synthesize disperse dyes with applications in dyeing polyester and nylon fabrics. These dyes exhibit good levelness and fastness properties (Abolude et al., 2021).

properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-7(9)6-4-3-5-10-8(6)11;/h3-5,9H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLQIRQISBAZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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